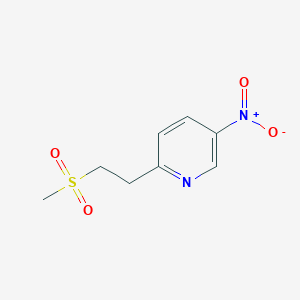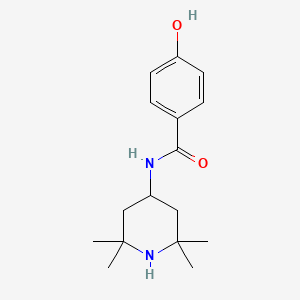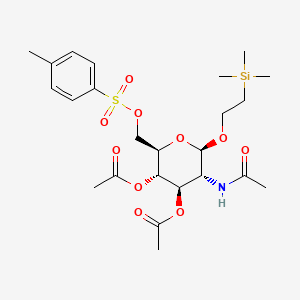
Etifoxine Desmethyl impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etifoxine Desmethyl impurity is a chemical compound related to Etifoxine, a non-benzodiazepine anxiolytic drug. The impurity is often studied to understand the purity and stability of Etifoxine formulations. It is identified by its chemical formula C₁₆H₁₅ClN₂O and has a molecular weight of 286.76 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Etifoxine Desmethyl impurity involves several steps, typically starting from the parent compound, Etifoxine. The process includes demethylation reactions under specific conditions. Common reagents used in these reactions include acids or bases to facilitate the removal of the methyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Etifoxine Desmethyl impurity undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield fully reduced forms of the impurity .
Applications De Recherche Scientifique
Etifoxine Desmethyl impurity is used in various scientific research applications, including:
Chemistry: Studying the stability and degradation pathways of Etifoxine.
Biology: Understanding the biological activity and potential side effects of impurities in pharmaceutical formulations.
Medicine: Ensuring the safety and efficacy of Etifoxine as an anxiolytic drug by monitoring and controlling impurities.
Industry: Quality control and assurance in the production of Etifoxine
Mécanisme D'action
The mechanism of action of Etifoxine Desmethyl impurity is closely related to that of Etifoxine. It modulates GABAergic neurotransmission and neurosteroid synthesis. The impurity may interact with similar molecular targets, including the GABA_A receptor complex, influencing its anxiolytic and neuroprotective properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Deschloro Etifoxine
- N-nitroso Etifoxine
Uniqueness
Etifoxine Desmethyl impurity is unique due to its specific structural modifications, which can influence its pharmacological properties. Compared to other impurities, it provides insights into the stability and purity of Etifoxine formulations, making it crucial for quality control in pharmaceutical production .
Propriétés
Formule moléculaire |
C16H15ClN2O |
|---|---|
Poids moléculaire |
286.75 g/mol |
Nom IUPAC |
6-chloro-N-ethyl-4-phenyl-1,4-dihydro-3,1-benzoxazin-2-imine |
InChI |
InChI=1S/C16H15ClN2O/c1-2-18-16-19-14-9-8-12(17)10-13(14)15(20-16)11-6-4-3-5-7-11/h3-10,15H,2H2,1H3,(H,18,19) |
Clé InChI |
UBTQURXIKQMINI-UHFFFAOYSA-N |
SMILES canonique |
CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13866667.png)












